EBT Substitutes for L‑Tryptophan in Nascent Proteins, Unlike Ethyl‑L‑Tryptophan
In a rabbit reticulocyte lysate translation system, 1,1′-ethylidenebis(tryptophan) (EBT) reduced ³H‑L‑tryptophan incorporation to 56% of control at 110 µM in the presence of 20 µM L‑tryptophan, whereas ethyl‑L‑tryptophan did not significantly affect incorporation [1]. This demonstrates that EBT, but not the ethyl ester, acts as a functional amino acid analog capable of replacing L‑tryptophan during translation.
| Evidence Dimension | ³H‑L‑tryptophan incorporation into translated proteins |
|---|---|
| Target Compound Data | 56% of control incorporation at 110 µM EBT + 20 µM L‑tryptophan |
| Comparator Or Baseline | Ethyl‑L‑tryptophan: no significant reduction; L‑tryptophan (20 µM) alone: 100% of control |
| Quantified Difference | EBT reduces incorporation by 44%; ethyl‑L‑tryptophan shows 0% reduction |
| Conditions | Rabbit reticulocyte lysate, BMV RNA, ³H‑L‑tryptophan tracer |
Why This Matters
For applications requiring a tryptophan‑mimetic that incorporates into de novo synthesized proteins, ethyl‑L‑tryptophan is inert and therefore cannot serve as a substitute for EBT.
- [1] Buss, W. C., Stepanek, J., Bankhurst, A. D., Mayeno, A. N., Pastuszyn, A., & Peabody, D. (1996). EBT, a tryptophan contaminant associated with eosinophilia myalgia syndrome, is incorporated into proteins during translation as an amino acid analog. Autoimmunity, 25(1), 33‑45. View Source
